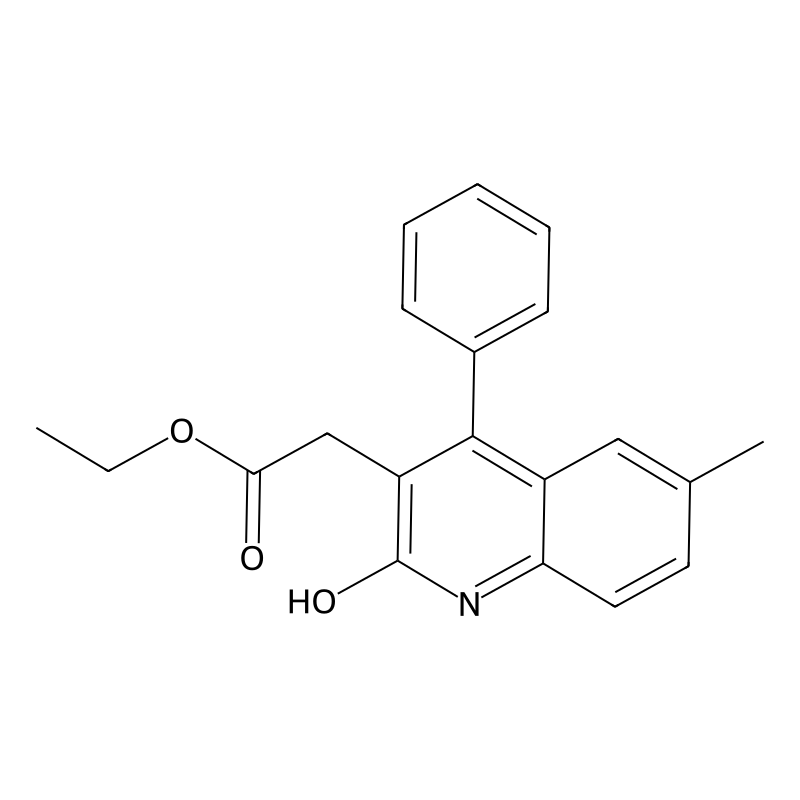Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is a chemical compound characterized by its unique structure, which includes a quinoline core. This compound is notable for its potential applications in medicinal chemistry, particularly due to the presence of the quinoline moiety, which has been associated with various biological activities.
The molecular formula of this compound is , and it has a molecular weight of approximately 273.31 g/mol. The compound typically appears as a solid, with a melting point reported between 206°C and 210°C .
- Esterification: The acetate group can undergo hydrolysis to yield the corresponding acid and alcohol.
- Nucleophilic substitutions: The carbonyl group can be targeted by nucleophiles, leading to various derivatives.
- Reduction reactions: The ketone functionality can be reduced to alcohols using reducing agents like lithium aluminum hydride.
These reactions highlight the compound's versatility in synthetic organic chemistry.
The biological activity of ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has been explored primarily in the context of its potential antibacterial and antitubercular properties. Compounds with similar structures have shown promise in inhibiting bacterial growth and combating tuberculosis, suggesting that this compound may also exhibit such activities .
Synthesis of ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate can be achieved through several methods:
- Condensation Reactions: The synthesis may involve the reaction of appropriate quinoline derivatives with ethyl acetate under acidic conditions.
- Cyclization Processes: Utilizing precursors that allow for cyclization can lead to the formation of the quinoline structure.
- Multi-step Synthesis: A combination of various synthetic steps may be required to introduce different functional groups effectively.
These methods reflect the complexity involved in synthesizing this compound and highlight its relevance in organic synthesis.
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate has potential applications in:
- Pharmaceutical Development: As a lead compound for developing new antibacterial or antitubercular agents.
- Chemical Research: In studies focusing on quinoline derivatives and their biological activities.
The versatility of this compound makes it an interesting subject for further research in medicinal chemistry.
Interaction studies involving ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate often focus on its binding affinity to various biological targets. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes or receptors relevant to disease mechanisms. Such interactions may be assessed through techniques like:
- Molecular Docking Studies: To predict how the compound binds to specific targets.
- In vitro Assays: To evaluate biological activity against pathogens or cancer cells.
These studies are essential for elucidating the therapeutic potential of this compound.
Several compounds share structural similarities with ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate, including:
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Ethyl 6-Methylquinoline | Quinoline derivative | Antimicrobial |
| 4-Anilinoquinazoline | Quinazoline derivative | Anticancer |
| 3-Aminoquinoline | Amino-substituted quinoline | Antimalarial |
Uniqueness
Ethyl 2-(6-methyl-2-oxo-4-phenyl-1,2-dihydroquinolin-3-yl)acetate is unique due to its specific combination of functional groups and structural features that may enhance its biological activity compared to other similar compounds. Its distinct quinoline framework combined with an acetate moiety potentially contributes to its effectiveness as a pharmaceutical agent.








